molecular formula C25H48O4 B12952380 Diethyl henicosanedioate

Diethyl henicosanedioate

Cat. No.: B12952380
M. Wt: 412.6 g/mol
InChI Key: DPTRZAPYYXSJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl henicosanedioate, also known as diethyl icosanedioate, is an organic compound with the molecular formula C24H46O4. It is an ester derived from henicosanedioic acid and ethanol. This compound is part of the larger family of long-chain aliphatic diesters, which are known for their applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl henicosanedioate can be synthesized through the esterification of henicosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to remove the water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl henicosanedioate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to henicosanedioic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: Henicosanedioic acid and ethanol.

    Reduction: Henicosanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethyl henicosanedioate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds, particularly in the study of long-chain aliphatic esters.

    Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl henicosanedioate in biological systems is not well understood. it is believed to interact with lipid membranes and enzymes involved in lipid metabolism. The ester bonds in this compound can be hydrolyzed by esterases, releasing henicosanedioic acid and ethanol, which may then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A shorter-chain diester used in organic synthesis.

    Diethyl adipate: Another diester with a shorter carbon chain, used as a plasticizer and solvent.

    Diethyl sebacate: A medium-chain diester used in the production of polymers and as a plasticizer.

Uniqueness

Diethyl henicosanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain diesters. This long-chain structure makes it particularly useful in applications requiring high molecular weight and hydrophobicity, such as in the production of specialty chemicals and lubricants.

Properties

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

diethyl henicosanedioate

InChI

InChI=1S/C25H48O4/c1-3-28-24(26)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25(27)29-4-2/h3-23H2,1-2H3

InChI Key

DPTRZAPYYXSJKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.